1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Catalog No.
S6646733
CAS No.
1783626-72-1
M.F
C11H9BrN2O
M. Wt
265.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldeh...

CAS Number

1783626-72-1

Product Name

1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde

IUPAC Name

1-(4-bromo-3-methylphenyl)pyrazole-4-carbaldehyde

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

InChI

InChI=1S/C11H9BrN2O/c1-8-4-10(2-3-11(8)12)14-6-9(7-15)5-13-14/h2-7H,1H3

InChI Key

NFCIROKGMRUXQU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C=C(C=N2)C=O)Br

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(C=N2)C=O)Br
  • Heterocyclic Chemistry

    The molecule contains a pyrazole ring, a five-membered heterocyclic ring common in various bioactive molecules. Research in heterocyclic chemistry often explores the synthesis and functionalization of such compounds to understand their properties and potential applications [].

  • Medicinal Chemistry

    Pyrazole derivatives have been investigated for various medicinal applications, including anti-inflammatory, anti-cancer, and analgesic properties []. The presence of the aldehyde group (carbaldehyde) and the bromo and methyl substituents on the phenyl ring could influence the molecule's biological activity. However, further research is needed to determine if 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde possesses any specific medicinal properties.

  • Material Science

    Some pyrazole derivatives have been explored for their potential applications in material science, such as organic light-emitting diodes (OLEDs) and solar cells []. The optoelectronic properties of 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde would need investigation to determine its suitability for such applications.

1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a brominated phenyl group. Its molecular formula is C11H9BrN2OC_{11}H_{9}BrN_{2}O, and it has a molecular weight of approximately 265.106 g/mol. The compound features a carbaldehyde functional group, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

Involving this compound may include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, such as amines or alcohols, leading to the formation of corresponding derivatives.
  • Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds or amines, forming more complex molecular structures.
  • Electrophilic Substitution: The bromine atom can facilitate electrophilic substitution reactions on the aromatic ring, allowing for further functionalization of the compound .

The biological activity of 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde is an area of interest in pharmacological research. Compounds with similar structures have shown various biological activities, including:

  • Antimicrobial Properties: Some pyrazole derivatives exhibit antimicrobial activity against bacteria and fungi.
  • Anticancer Activity: Certain studies suggest that pyrazole compounds can inhibit cancer cell proliferation, making them potential candidates for anticancer drug development.
  • Anti-inflammatory Effects: Similar compounds have been investigated for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The synthesis of 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  • Bromination: The introduction of the bromine atom at the para position of the phenyl ring can be accomplished using brominating agents such as N-bromosuccinimide.
  • Aldehyde Formation: The final step often involves the oxidation of an alcohol or direct formylation of a precursor compound to yield the desired aldehyde functionality .

1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting various diseases.
  • Material Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities.
  • Chemical Research: It can be used as a reagent in organic synthesis and as an intermediate in producing other complex molecules .

Interaction studies involving 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde are crucial for understanding its potential therapeutic effects and mechanisms of action. These studies typically focus on:

  • Protein Binding: Evaluating how well the compound binds to target proteins can provide insights into its efficacy and safety profile.
  • Metabolic Stability: Understanding how the compound is metabolized in biological systems helps assess its pharmacokinetic properties.
  • Synergistic Effects: Investigating interactions with other drugs or compounds may reveal enhanced effects or reduced side effects when used in combination therapies .

Several compounds share structural similarities with 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde. Notable examples include:

Compound NameMolecular FormulaKey Features
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehydeC11H9BrN2OC_{11}H_{9}BrN_{2}OContains a different bromination pattern
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehydeC5H5BrN2OC_{5}H_{5}BrN_{2}OSmaller structure, fewer substituents
1-Methyl-1H-pyrazole-3-carbaldehydeC7H8N2OC_{7}H_{8}N_{2}OLacks bromination; simpler structure

Uniqueness

The uniqueness of 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern on both the pyrazole and phenyl rings, which may impart distinct biological activities and chemical reactivities compared to similar compounds. This makes it an interesting candidate for further research in both medicinal chemistry and material sciences .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

263.98983 g/mol

Monoisotopic Mass

263.98983 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

Explore Compound Types